molecular formula C20H24N4O6 B256286 (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide

(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide

Cat. No. B256286
M. Wt: 416.4 g/mol
InChI Key: WJMZENSQSYPQAT-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD is a hydrazide-hydrazone derivative and has been synthesized through various methods.

Mechanism of Action

(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide binds to metabotropic glutamate receptors, specifically mGluR1 and mGluR5, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to modulate synaptic transmission and plasticity, which can have effects on learning and memory. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in lab experiments is its ability to selectively activate metabotropic glutamate receptors. However, one limitation is that (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide can also bind to other receptors, leading to potential off-target effects.

Future Directions

1. Further studies on the potential therapeutic applications of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigation of the anti-inflammatory and anti-cancer properties of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in preclinical models.
3. Development of more selective agonists for metabotropic glutamate receptors.
4. Exploration of the potential use of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in combination with other drugs for synergistic effects in the treatment of various diseases.
5. Investigation of the potential role of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in modulating synaptic plasticity in the context of addiction and substance abuse.
In conclusion, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to activate metabotropic glutamate receptors has made it a subject of interest in neuroscience, as well as in the fields of anti-inflammation and anti-cancer research. Further studies on (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide and its potential applications are needed to fully understand its effects and potential as a therapeutic agent.

Synthesis Methods

One method of synthesizing (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is through the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of sodium acetate.

Scientific Research Applications

(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to activate metabotropic glutamate receptors, which can modulate synaptic transmission and plasticity. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-[3-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N4O6/c1-13(25)23-15-4-6-17(7-5-15)29-11-16(26)12-30-18-8-3-14(9-19(18)28-2)10-22-24-20(21)27/h3-10,16,26H,11-12H2,1-2H3,(H,23,25)(H3,21,24,27)/b22-10+

InChI Key

WJMZENSQSYPQAT-LSHDLFTRSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)O

SMILES

CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O

Origin of Product

United States

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